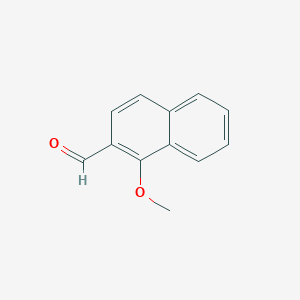

1-Methoxy-2-naphthaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMICVLTBHRPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00519460 | |

| Record name | 1-Methoxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50493-10-2 | |

| Record name | 1-Methoxy-2-naphthaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50493-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxynaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methoxy-2-naphthaldehyde synthesis protocols

An In-depth Technical Guide to the Synthesis of 1-Methoxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in organic synthesis, serving as a versatile building block for pharmaceuticals, dyes, and complex molecular architectures.[1][2] Its utility stems from the reactive aldehyde functionality positioned on the electron-rich methoxy-substituted naphthalene core. This guide provides a detailed examination of the primary, field-proven protocols for its synthesis, with a focus on the underlying mechanistic principles, experimental causality, and practical execution. We will explore the two most robust and regioselective methods: the Vilsmeier-Haack reaction and Directed ortho-Metalation (DoM), offering comprehensive, step-by-step protocols for each.

Introduction and Physicochemical Profile

This compound (C₁₂H₁₀O₂) is an aromatic aldehyde whose strategic importance is underscored by its role in constructing more complex molecules.[2] For instance, it has been identified as a hydrolysis product of a strigolactone (SL) receptor inhibitor, highlighting its relevance in biological research and potential applications in agrochemicals.[1] Before delving into its synthesis, a summary of its key physical and chemical properties is essential for proper handling and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 50493-10-2 | [1] |

| Molecular Formula | C₁₂H₁₀O₂ | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Melting Point | 61-63 °C | [2] |

| Boiling Point | 347.1 ± 15.0 °C (Predicted) | [2] |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Solid | - |

| Storage | 2-8°C, Sealed in dry, dark place | [2][3] |

Core Synthesis Protocols: A Mechanistic Perspective

The synthesis of this compound hinges on the electrophilic formylation of the 1-methoxynaphthalene precursor. The methoxy group (-OCH₃) is a powerful activating, ortho-, para- directing group. Due to steric hindrance from the fused ring system at the C8 (peri) position, electrophilic substitution is strongly favored at the C2 and C4 positions. The C2 position is often the kinetically favored site for formylation. We will now examine the two most effective strategies to achieve this transformation with high regioselectivity and yield.

Protocol I: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly reliable method for formylating electron-rich aromatic compounds.[4] The reaction utilizes a "Vilsmeier reagent," a weak electrophile generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[5][6]

Causality and Expertise: The methoxy group on the naphthalene ring provides sufficient electron density to enable an attack on the relatively weak Vilsmeier reagent.[7] This avoids the need for harsher conditions or more potent electrophiles that could lead to side reactions. The reaction is regioselective for the C2 position due to the electronic activation provided by the adjacent methoxy group.

Reaction Mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, the active Vilsmeier reagent.[4]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of 1-methoxynaphthalene attacks the electrophilic carbon of the Vilsmeier reagent.

-

Aromatization and Hydrolysis: The resulting intermediate is rearomatized, and a subsequent aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product.[6]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 4.0 eq) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1-methoxynaphthalene (1.0 eq) in a minimal amount of DMF or a suitable solvent like dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent solution at 0 °C.[5]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0 °C and carefully quench it by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.[5] Stir for 30 minutes.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Protocol II: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful and highly regioselective strategy for functionalizing aromatic rings.[8] The methoxy group in 1-methoxynaphthalene acts as an excellent Directed Metalation Group (DMG), coordinating to an organolithium base (like n-BuLi) and directing deprotonation specifically to the adjacent C2 position.[9] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, DMF, to install the aldehyde group.[10]

Causality and Expertise: The key to this reaction's success is the chelation of the lithium atom by both the methoxy oxygen and the C2 carbanion, forming a stable five-membered ring intermediate. The addition of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial; it breaks up n-BuLi aggregates and further coordinates with the lithium ion, increasing the basicity of the reagent and accelerating the lithiation step.[9] This method offers exceptional regiocontrol, often superior to classical electrophilic substitution.

Reaction Mechanism:

-

Directed Lithiation: The methoxy group directs n-BuLi (complexed with TMEDA) to abstract a proton from the C2 position, forming 2-lithio-1-methoxynaphthalene.[9]

-

Electrophilic Quench: The highly nucleophilic aryllithium species attacks the electrophilic carbonyl carbon of DMF.

-

Hydrolysis: The resulting lithium alkoxide intermediate is hydrolyzed during aqueous workup to yield the target aldehyde.

Experimental Protocol: Directed ortho-Metalation

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous solvent (e.g., diethyl ether or THF). Dissolve 1-methoxynaphthalene (1.0 eq).

-

Chelation: Add TMEDA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.[9]

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.2 eq, typically as a solution in hexanes) dropwise to the stirred solution while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of the lithiated species is often indicated by a color change.[9]

-

Electrophile Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add anhydrous DMF (1.5 eq) via syringe.

-

Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford this compound.

Comparative Analysis of Synthesis Protocols

While the Vilsmeier-Haack and DoM reactions are the premier methods, other classical formylation reactions exist. Their application to this specific synthesis is limited, but understanding why provides valuable context.

-

Reimer-Tiemann Reaction: This reaction requires a phenol (or naphthol) and proceeds via a dichlorocarbene intermediate under strongly basic conditions.[11][12] Converting 1-methoxynaphthalene back to 1-naphthol would be counterintuitive. Applying the conditions directly to the methoxy ether is generally ineffective.

-

Duff Reaction: This method also typically requires a phenol and uses hexamine in an acidic medium.[13] It is known for being generally inefficient and less applicable to phenol ethers.[14]

Table 2: Comparison of Primary Synthesis Protocols

| Feature | Vilsmeier-Haack Reaction | Directed ortho-Metalation (DoM) |

| Starting Material | 1-Methoxynaphthalene | 1-Methoxynaphthalene |

| Key Reagents | DMF, POCl₃ | n-BuLi, TMEDA, DMF |

| Regioselectivity | High (C2) | Excellent (C2) |

| Conditions | Mild (0 °C to RT) | Cryogenic (-78 °C) and anhydrous |

| Advantages | Operationally simple, cost-effective reagents | Exceptional regiocontrol, high yields |

| Disadvantages | POCl₃ is corrosive and moisture-sensitive | Requires strictly anhydrous/inert conditions, use of pyrophoric n-BuLi |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through either the Vilsmeier-Haack reaction or Directed ortho-Metalation of 1-methoxynaphthalene. The choice between these protocols depends on the available laboratory infrastructure and tolerance for specific reagents. The Vilsmeier-Haack reaction is a robust, scalable method suitable for general laboratory use. In contrast, Directed ortho-Metalation offers unparalleled regioselectivity and is the method of choice when absolute control over the substitution pattern is paramount, provided the stringent requirements for handling organolithium reagents can be met. Both pathways provide a solid foundation for the production of this valuable synthetic intermediate.

References

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]

-

Wikipedia. (2023). Duff reaction. In Wikipedia. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (2019). Is it possible to formylate 1-methylnaphthalene by the Vilsmeier-Haack reaction? ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

-

PubMed. (2014). Effects of methoxy and formyl substituents on the energetics and reactivity of α-naphthalenes: a calorimetric and computational study. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Reimer–Tiemann reaction. In Wikipedia. Retrieved from [Link]

-

SynArchive. (n.d.). Duff Reaction. SynArchive. Retrieved from [Link]

-

Patsnap. (n.d.). Method for synthesizing 6-methoxy-2-naphthaldehyde. Eureka. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-methoxy-2-naphthaldehyde. PrepChem.com. Retrieved from [Link]

-

Taylor & Francis Online. (2015). Utility of 2-Methoxy-1-naphthaldehyde in Heterocyclic Synthesis. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions-Importance of steric factors. Retrieved from [Link]

-

The Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. Retrieved from [Link]

-

Scribd. (n.d.). The Reimer-Tiemann Reaction. Scribd. Retrieved from [Link]

-

YouTube. (2024). Synthesis of para-Deuterated 1-Methoxynaphthalene. Organic Chemistry with Victor. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-1-naphthaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.

-

Oriprobe. (n.d.). Synthesis of 6-Methoxy-2-naphthaldehyde. China/Asia On Demand (CAOD). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-methoxynaphthalene. PrepChem.com. Retrieved from [Link]

-

Science of Synthesis. (n.d.). The formylation of arylmetal reagents. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 1-Methoxynaphthalene 2216-69-5 wiki. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-2-naphthaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde.

-

Semantic Scholar. (n.d.). The Metalation of 1-Methoxynaphthalene with n-Butyllithium. Semantic Scholar. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-389618) | 50493-10-2 [evitachem.com]

- 2. This compound [myskinrecipes.com]

- 3. 2-Methoxy-1-naphthaldehyde | 5392-12-1 [sigmaaldrich.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Formylation - Common Conditions [commonorganicchemistry.com]

- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Duff reaction - Wikipedia [en.wikipedia.org]

- 14. synarchive.com [synarchive.com]

A Technical Guide to the Physicochemical Properties of 1-Methoxy-2-naphthaldehyde: A Comparative and Methodological Approach

Introduction: The Naphthaldehyde Scaffold in Modern Research

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a vast array of molecules that have profoundly impacted medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it an ideal platform for designing molecules with specific biological activities or photophysical properties. The introduction of functional groups, such as methoxy and aldehyde moieties, creates versatile intermediates like 1-Methoxy-2-naphthaldehyde, opening pathways to complex molecular architectures. These building blocks are crucial in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), fluorescent probes, and advanced organic materials.[1][2][3]

This guide provides a comprehensive technical overview of the physicochemical properties of this compound. As a Senior Application Scientist, the objective is not merely to list data but to provide a field-proven perspective on why these properties are critical and how they are reliably determined. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references.

A Note on Data Availability and a Comparative Approach

In the course of scientific investigation, it is common to encounter compounds that, while commercially available and synthetically useful, lack a robust, publicly documented portfolio of characterization data. This compound (CAS: 50493-10-2) is one such molecule. In contrast, its structural isomers, particularly 2-Methoxy-1-naphthaldehyde (CAS: 5392-12-1) and 6-Methoxy-2-naphthaldehyde (CAS: 3453-33-6), have been more extensively studied.

Therefore, this guide will adopt a dual approach. First, it will present all verifiable data found for this compound. Second, to fill the significant gaps and provide a richer technical context, it will leverage the comprehensive data available for its isomers as illustrative examples. This comparative methodology is crucial for researchers, as the ability to distinguish between these closely related structures is a primary challenge in synthesis and quality control. Throughout this guide, data pertaining to an isomer will be explicitly identified to ensure scientific clarity.

Chemical Identity and Isomeric Comparison

The precise placement of the methoxy and aldehyde groups on the naphthalene ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity and physical characteristics.

Molecular Structures

Below are the structures of this compound and its commonly encountered isomers.

Caption: Structures of this compound and its key isomers.

Key Chemical Identifiers

A summary of the primary identifiers for these isomers is crucial for accurate sourcing and data retrieval.

| Identifier | This compound | 2-Methoxy-1-naphthaldehyde | 6-Methoxy-2-naphthaldehyde |

| CAS Number | 50493-10-2[4][5] | 5392-12-1[1] | 3453-33-6 |

| Molecular Formula | C₁₂H₁₀O₂[4][5] | C₁₂H₁₀O₂[1] | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol [4][5] | 186.21 g/mol [1] | 186.21 g/mol |

| IUPAC Name | 1-methoxynaphthalene-2-carbaldehyde[6] | 2-methoxynaphthalene-1-carbaldehyde[1] | 6-methoxynaphthalene-2-carbaldehyde[7] |

Core Physicochemical Properties: A Comparative Analysis

The physical state, melting point, and boiling point are fundamental properties that inform decisions on purification, storage, and reaction conditions. Differences in these values among isomers are often attributable to variations in crystal packing efficiency and intermolecular forces.

| Property | This compound | 2-Methoxy-1-naphthaldehyde | 6-Methoxy-2-naphthaldehyde |

| Physical Form | Solid[6] | Solid[1] | White to off-white crystalline solid |

| Melting Point | 61-63 °C[4] | 82-85 °C[1] | 80-82 °C |

| Boiling Point | 347.1 °C (Predicted)[4] | 205 °C at 18 mmHg[1] | 340.2 °C at 760 mmHg |

| Density | 1.169 g/cm³ (Predicted)[4] | Not available | 1.169 g/cm³ |

| Solubility | Not explicitly documented | Not explicitly documented | Moderately soluble in ethanol, methanol, dichloromethane; Slightly soluble in Chloroform and Methanol[8] |

Expert Insight: The notable difference in melting points, with the 1,2-substituted isomer being significantly lower than the 2,1- and 6,2-isomers, strongly suggests a less efficient crystal lattice packing. This is likely due to the steric hindrance between the adjacent methoxy and aldehyde groups, which disrupts the planarity and intermolecular interactions that favor a stable crystal. This hypothesis can only be definitively confirmed by single-crystal X-ray diffraction, which is not currently available for the 1,2-isomer.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is the cornerstone of structural elucidation and purity confirmation in organic chemistry. For closely related isomers, a multi-technique approach is non-negotiable for unambiguous identification.

Workflow for Isomer Identification

A logical workflow ensures that the most efficient path is taken to confirm the identity of a synthesized or purchased methoxy-naphthaldehyde sample.

Caption: A streamlined workflow for the structural confirmation of naphthaldehyde isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons provide a unique fingerprint for the substitution pattern.

Principle: The naphthalene ring system has 7 protons. In ¹H NMR, protons on the aromatic ring will appear between 7.0 and 9.0 ppm. The aldehyde proton is highly deshielded and appears further downfield, typically >10 ppm. The methoxy group protons appear as a sharp singlet around 4.0 ppm. The key to differentiation lies in the splitting patterns (singlets, doublets, triplets) and coupling constants (J-values) of the aromatic protons.

Illustrative Example: ¹H NMR of 2-Methoxy-1-naphthaldehyde While specific data for this compound is unavailable, the spectrum of its isomer, 2-Methoxy-1-naphthaldehyde, provides an excellent example. One would expect to see:

-

Aldehyde Proton (1H): A singlet around 10.5 ppm.

-

Aromatic Protons (6H): A complex series of doublets and multiplets between ~7.2 and 9.2 ppm. The proton adjacent to the aldehyde group (at C8) is often the most downfield due to the anisotropic effect of the carbonyl.

-

Methoxy Protons (3H): A sharp singlet around 4.0 ppm.[9][10]

Expected Signature for this compound: For the 1,2-isomer, one would predict a distinct pattern. The proton at C8 would likely be a doublet, coupled to the proton at C7. The proton at C3 would also be a doublet, coupled to the proton at C4. The proximity of the methoxy group at C1 would shield adjacent protons relative to the aldehyde's deshielding effect. Unambiguous assignment would require 2D NMR experiments like COSY and NOESY.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Principle: This technique identifies the vibrational frequencies of bonds within the molecule. Key expected vibrations include:

-

Aromatic C-H Stretch: ~3100-3000 cm⁻¹

-

Aldehyde C-H Stretch: Two weak bands around ~2850 and ~2750 cm⁻¹

-

Aldehyde C=O Stretch: A very strong, sharp band around 1680-1660 cm⁻¹ . This is often the most diagnostic peak.

-

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

-

Aryl Ether C-O Stretch: A strong band around 1250 cm⁻¹.

Illustrative Example: IR Spectrum of 6-Methoxy-2-naphthaldehyde FTIR data for this isomer confirms the presence of these characteristic absorptions, providing a reference for what to expect from any isomer in this class.[7]

Experimental Protocols for Physicochemical Characterization

Trustworthiness through Self-Validation: A robust protocol is not just a series of steps; it's a self-validating system. This means including controls and system suitability checks to ensure the data generated is accurate and reliable.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: While traditional capillary melting point is useful, DSC provides a more accurate, quantitative, and objective measure of the melting point and purity. It measures the heat flow into a sample as a function of temperature. A sharp, narrow melting endotherm is indicative of a high-purity crystalline substance.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using a certified indium standard (m.p. 156.6 °C). The calibration must be within the laboratory's established specifications (e.g., ±0.5 °C).

-

Sample Preparation: Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.

-

System Suitability: Run a sample of a certified reference standard with a melting point near the expected range of the analyte (e.g., Benzoic acid, m.p. 122.4 °C) to verify system performance on the day of analysis.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Record the heat flow versus temperature.

-

-

Data Analysis:

-

The melting point is determined as the extrapolated onset temperature of the melting endotherm.

-

The peak temperature and heat of fusion (ΔHfus) should also be reported.

-

Purity can be estimated from the shape of the peak using the van't Hoff equation, though this requires specialized software.

-

-

Acceptance Criteria: A sharp endotherm with an onset temperature within the expected range (e.g., 61-63 °C) confirms the identity and high purity of the sample.

Synthesis and Crystallography

General Synthetic Strategies

The synthesis of methoxy-naphthaldehydes typically involves the functionalization of a methoxynaphthalene precursor. The choice of strategy depends on the desired regioselectivity.

Caption: General synthetic routes to methoxy-naphthaldehydes from 2-methoxynaphthalene.[11][12]

The Definitive Proof: Single-Crystal X-ray Diffraction

Principle: This technique provides an unambiguous, three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions. It is the gold standard for structural confirmation.

Illustrative Example: Crystal Structure of 6-Methoxy-2-naphthaldehyde A study of this isomer revealed that it crystallizes in the orthorhombic space group Pcab.[11] Key findings from the crystal structure include:

-

Planarity: The two fused rings of the naphthalene core are almost perfectly coplanar, with a dihedral angle of only 2.12°.

-

Conformation: The methoxy and aldehyde groups also lie nearly in the plane of the fused ring system.

-

Intermolecular Forces: The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds, a type of weak, non-covalent interaction.[11]

This level of detail is invaluable for understanding the solid-state properties of a compound and is a critical piece of data currently missing for this compound.

Applications in Research and Development

This compound, and its isomers, are valuable intermediates primarily due to the reactivity of the aldehyde group and the unique properties of the naphthalene core.

-

Medicinal Chemistry: They serve as precursors for NSAIDs like Nabumetone.[8] The aldehyde can be readily converted into other functional groups or used in condensation reactions (e.g., Schiff base formation) to build more complex, biologically active molecules.[4]

-

Materials Science: The extended aromatic system of the naphthalene core makes these compounds useful in the synthesis of dyes and fluorescent compounds.[4] The methoxy group acts as an electron-donating group, which can tune the light absorption and emission properties of the final molecule.

Safety and Handling

GHS Hazard Information: Based on data for this compound and its isomers, this class of compounds should be handled with care.

-

Pictogram: GHS07 (Exclamation mark)[6]

-

Signal Word: Warning[6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1][6]

Recommended Storage and Handling:

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended.[4][8]

-

Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.

Conclusion

This compound is a synthetically useful building block with defined physical properties, such as a melting point of 61-63 °C. However, this guide highlights a significant gap in the publicly available, detailed spectroscopic and crystallographic data for this specific isomer. By employing a comparative approach with its well-characterized isomers, 2-Methoxy-1-naphthaldehyde and 6-Methoxy-2-naphthaldehyde, we have established a clear framework for the characterization and differentiation of these compounds.

For researchers and drug development professionals working with this molecule, rigorous analytical confirmation using the spectroscopic and chromatographic workflows outlined herein is paramount. The data suggest that isomeric purity is a critical quality attribute that must be verified. This guide serves not only as a repository of known properties but also as a call for further research to fully elucidate the spectral and structural characteristics of this compound, thereby enhancing its utility and reliability in the scientific community.

References

Click to expand

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-naphthaldehyde. PubChem. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-1-naphthaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-1-naphthaldehyde. PubChem. Retrieved from [Link]

-

J-Stage. (n.d.). Crystal Structure of 6-Methoxy-2-naphthaldehyde. Retrieved from [Link]

-

Patsnap. (n.d.). Method for synthesizing 6-methoxy-2-naphthaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-methoxy-2-naphthaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystal Structure of 6Methoxy2-naphthaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-methoxy-. WebBook. Retrieved from [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/Vis spectrum of 1-naphthaldehyde (1) (c = 1.0 mM in CH2Cl2) in the.... Retrieved from [Link]

-

ResearchGate. (n.d.). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation.... Retrieved from [Link]

-

PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

Sources

- 1. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. chemscene.com [chemscene.com]

- 5. guidechem.com [guidechem.com]

- 6. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methoxy-2-naphthaldehyde CAS#: 3453-33-6 [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-METHOXY-1-NAPHTHALDEHYDE(5392-12-1) 13C NMR spectrum [chemicalbook.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Methoxy-2-naphthaldehyde: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Naphthalene Derivative

1-Methoxy-2-naphthaldehyde, a substituted aromatic aldehyde, is a key organic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a naphthalene core functionalized with a methoxy and an aldehyde group, imparts a distinct reactivity profile that makes it a valuable intermediate in a multitude of synthetic applications. This guide provides a comprehensive overview of this compound, detailing its chemical and physical identifiers, safety and handling protocols, and its burgeoning role in organic synthesis, medicinal chemistry, and the development of novel fluorescent probes. With its extended aromatic system and reactive aldehyde moiety, this compound serves as a versatile building block for the construction of complex polycyclic molecules and bioactive scaffolds.

Core Identifiers and Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a chemical compound is paramount for its effective and safe utilization in a research and development setting. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Identifier | Value |

| CAS Number | 50493-10-2[1] |

| IUPAC Name | This compound |

| Synonyms | 1-Methoxynaphthalene-2-carboxaldehyde |

| Chemical Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Canonical SMILES | O=CC1=CC=C2C=CC=CC2=C1OC |

| Physical Property | Value |

| Physical Form | Solid |

| Melting Point | 61-63 °C |

| Boiling Point | 347.1 ± 15.0 °C (Predicted) |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) |

Reactivity and Synthetic Utility

The chemical behavior of this compound is primarily dictated by the interplay between the electron-donating methoxy group and the electrophilic aldehyde functionality, all influenced by the aromatic naphthalene scaffold. This unique combination of features makes it a versatile reagent in organic synthesis.

The aldehyde group is susceptible to nucleophilic attack, readily participating in a variety of condensation reactions. A notable example is its reaction with primary amines to form Schiff bases (imines).[2] This reaction is fundamental in the synthesis of various ligands for coordination chemistry and in the construction of biologically active heterocyclic compounds.

Furthermore, the aldehyde can be easily reduced to the corresponding alcohol, 1-methoxy-2-naphthalenemethanol, using standard reducing agents like sodium borohydride. Conversely, oxidation of the aldehyde group can yield 1-methoxy-2-naphthoic acid.

The naphthalene ring system, activated by the methoxy group, can also undergo electrophilic aromatic substitution, although the regioselectivity of such reactions would need to be carefully considered in synthetic design.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it an attractive starting material and intermediate in the synthesis of compounds with potential therapeutic applications. Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

While direct therapeutic applications of this compound are not extensively documented, its utility as a synthetic precursor is significant. For instance, it has been identified as a hydrolysis product of the strigolactone (SL) receptor inhibitor XM-47, highlighting its relevance in the development of agrochemicals and plant growth regulators, a field with overlapping principles to drug discovery.

The ability to form Schiff bases is particularly relevant in medicinal chemistry. Schiff bases derived from various aldehydes have been shown to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor effects. The synthesis of novel Schiff bases from this compound offers a promising avenue for the discovery of new therapeutic agents.

Role in the Synthesis of Fluorescent Probes

The extended π-conjugated system of the naphthalene core in this compound provides a foundation for the design of fluorescent molecules. The methoxy group can further enhance the quantum yield and modulate the photophysical properties of these compounds.[2]

Fluorescent probes are indispensable tools in biomedical research and diagnostics, enabling the visualization and quantification of biological processes and analytes. This compound can be used as a key building block in the synthesis of such probes. For example, it can be incorporated into larger molecular frameworks to create sensors for specific ions or biomolecules. The aldehyde group provides a convenient handle for further chemical modifications, allowing for the attachment of recognition moieties or targeting groups.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

Hazard and Precautionary Statements:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Storage Recommendations:

This compound should be stored in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 2-8°C. For long-term stability, it is advisable to store the compound under an inert atmosphere, such as nitrogen, to prevent oxidation.

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol provides a general guideline for the condensation reaction between this compound and a primary amine.

Materials:

-

This compound

-

Primary amine of choice

-

Ethanol or Methanol (as solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve 1 equivalent of this compound in a suitable volume of ethanol or methanol in a round-bottom flask.

-

Add a solution of 1 to 1.1 equivalents of the primary amine in the same solvent to the flask.

-

If the reaction is slow, a catalytic amount (1-2 drops) of glacial acetic acid can be added.

-

Stir the reaction mixture at room temperature or with gentle heating (reflux) for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Diagram of Schiff Base Formation Workflow:

Caption: Workflow for the synthesis of a Schiff base from this compound.

Conclusion

This compound is a chemical compound with significant potential for researchers and professionals in drug development and materials science. Its well-defined structure and predictable reactivity make it a valuable tool in the synthesis of a wide array of organic molecules. From the creation of novel Schiff bases with potential biological activities to its role as a scaffold for fluorescent probes, the applications of this compound are continually expanding. A thorough understanding of its properties and safe handling procedures, as outlined in this guide, is essential for harnessing its full synthetic potential.

References

-

MySkinRecipes. This compound. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Methoxy-2-naphthaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Methoxy-2-naphthaldehyde, a key intermediate in the synthesis of advanced materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes physicochemical principles with actionable experimental protocols to facilitate its application in research and development.

Introduction: The Significance of Solubility in Application

This compound (C₁₂H₁₀O₂) is an aromatic aldehyde whose utility as a precursor for dyes, fluorescent compounds, and complex polycyclic molecules is well-established.[1] Its extended aromatic structure, coupled with a reactive aldehyde and a methoxy group, makes it a valuable building block in organic synthesis, coordination chemistry, and catalyst design.[1] Understanding and quantifying the solubility of this compound in various organic solvents is a critical first step in reaction design, purification, and formulation. Optimal solvent selection, guided by solubility data, is paramount for achieving desired reaction kinetics, maximizing yield, and ensuring the purity of the final product through techniques like recrystallization.

Physicochemical Properties of this compound

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like."[2] this compound is a solid at room temperature with a melting point of 61-63 °C.[1] Its structure, featuring a large, nonpolar naphthalene core, dictates a general preference for organic solvents over polar solvents like water. The presence of the methoxy (-OCH₃) and aldehyde (-CHO) groups introduces some polarity, allowing for dipole-dipole interactions. However, the molecule lacks hydrogen bond donors, which, along with its significant nonpolar surface area, predicts limited solubility in protic solvents such as water.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | 61-63 °C | [1] |

| Boiling Point | 347.1±15.0 °C (Predicted) | [1] |

| Density | 1.169±0.06 g/cm³ (Predicted) | [1] |

| Storage | 2-8°C | [1] |

Table 1: Key Physicochemical Properties of this compound.

Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively published, a qualitative and estimated solubility profile can be inferred from its structure and data available for the closely related isomer, 6-Methoxy-2-naphthaldehyde. The 6-methoxy isomer is noted to be soluble in solvents like ethanol and dichloromethane, with limited water solubility.[4] A similar trend is expected for this compound. The following table presents an illustrative solubility profile based on these principles, intended as a starting point for experimental verification.

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Predicted Solubility at 25°C ( g/100 mL) | Rationale |

| Hexane | 1.88 | Low | The nonpolar nature of hexane is a poor match for the moderate polarity of the aldehyde and methoxy groups. |

| Toluene | 2.38 | Moderate to High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the naphthalene ring. |

| Dichloromethane (DCM) | 9.08 | High | DCM is an excellent solvent for a wide range of organic compounds and should readily dissolve the molecule. |

| Ethyl Acetate | 6.02 | High | This moderately polar solvent is effective for dissolving compounds with both polar and nonpolar characteristics. It is a common solvent for the recrystallization of related naphthaldehydes.[5][6] |

| Acetone | 20.7 | High | As a polar aprotic solvent, acetone is expected to be a very effective solvent. |

| Ethanol | 24.5 | Moderate | While polar, ethanol's ability to hydrogen bond is not fully utilized. Its alkyl chain provides some nonpolar character, allowing for moderate solubility. |

| Methanol | 32.7 | Low to Moderate | The higher polarity of methanol compared to ethanol may result in slightly lower solubility. |

| Water | 80.1 | Very Low | The large nonpolar naphthalene core and lack of hydrogen bond donors lead to very poor aqueous solubility, a common trait for such aromatic compounds.[4] |

Table 2: Predicted Solubility of this compound in Common Organic Solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol outlines the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility, coupled with UV-Vis spectrophotometry for quantification.[7] This method is chosen for its accuracy and the fact that this compound possesses a chromophore (the naphthaldehyde system) suitable for spectrophotometric analysis.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique, in this case, UV-Vis spectrophotometry.

Experimental Workflow Diagram

Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol

Materials and Equipment:

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

UV-Vis spectrophotometer and quartz cuvettes

-

Volumetric flasks and pipettes

-

Syringes and 0.2 µm chemical-resistant syringe filters (e.g., PTFE)

-

Selected organic solvents (HPLC grade)

Part A: Preparation of Calibration Curve

-

Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a highly effective solvent (e.g., acetone) in a 100 mL volumetric flask. This creates a stock solution of known concentration.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five calibration standards of decreasing concentration. The concentration range should bracket the expected solubility.

-

Spectrophotometry: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). The extended aromatic system suggests λ_max will be in the UV region.

-

Plotting: Plot a graph of absorbance versus concentration. A linear plot that adheres to the Beer-Lambert law should be obtained. The equation of the line (y = mx + c) is crucial for determining the concentration of the unknown samples.

Part B: Sample Equilibration

-

Preparation: Add an excess amount of solid this compound (e.g., 50-100 mg) to several vials, ensuring a significant amount of undissolved solid will remain.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24-48 hours.[8] A preliminary kinetic study can determine the minimum time required.

Part C: Sample Analysis

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.2 µm syringe filter to remove all undissolved particulates. This step is critical to prevent artificially high results.

-

Dilution: If the saturated solution is too concentrated, perform an accurate dilution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the filtered (and diluted, if necessary) sample at the predetermined λ_max.

Part D: Calculation of Solubility

-

Determine Concentration: Use the equation from the calibration curve to calculate the concentration of the diluted sample from its absorbance.

-

Account for Dilution: Multiply the calculated concentration by the dilution factor to find the concentration of the original saturated solution.

-

Express Solubility: Convert the concentration (e.g., from mg/L) into the desired units, such as g/100 mL.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[3][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.[10]

Conclusion

This guide provides a foundational understanding of the solubility of this compound, grounded in its physicochemical properties. While a predicted solubility profile is offered for initial guidance, the provided step-by-step experimental protocol enables researchers to generate precise, reliable, and quantitative data tailored to their specific solvent systems and conditions. Such empirical data is indispensable for the efficient and successful application of this versatile chemical intermediate in synthesis, purification, and formulation endeavors.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- MySkinRecipes. (n.d.). This compound.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- PubChem. (n.d.). 1-Hydroxy-3-methoxy-2-naphthaldehyde.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- Unknown. (2023). Solubility of Organic Compounds.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Sigma-Aldrich. (n.d.). This compound.

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- ResearchGate. (2025). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.

- Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine.

- PMC - NIH. (n.d.). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique.

- Benchchem. (2025). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.

- CymitQuimica. (n.d.). CAS 3453-33-6: 6-Methoxy-2-naphthaldehyde.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 2-Methoxy-1-naphthaldehyde.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- PubChem - NIH. (n.d.). 2-Methoxy-1-naphthaldehyde.

- Google Patents. (n.d.). CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chem.ws [chem.ws]

- 3. This compound | 50493-10-2 [sigmaaldrich.com]

- 4. CAS 3453-33-6: 6-Methoxy-2-naphthaldehyde | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Methoxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-naphthaldehyde is an aromatic aldehyde built upon a naphthalene scaffold, featuring a methoxy group at the C1 position and an aldehyde function at the C2 position.[1] This seemingly simple molecule presents a fascinating case study in conformational analysis due to the steric and electronic interplay between the adjacent methoxy and aldehyde substituents. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for professionals in drug discovery and materials science, as these properties dictate its interaction with biological targets and its potential applications as a synthetic intermediate.[2] This guide provides a comprehensive technical overview of the molecular structure, conformational preferences, and spectroscopic characteristics of this compound, grounded in experimental data from related compounds and theoretical predictions.

Molecular Geometry and Structural Parameters

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, a wealth of information can be gleaned from the crystal structure of its isomer, 6-Methoxy-2-naphthaldehyde.[3][4] This data, in conjunction with computational models, allows for a robust prediction of the geometric parameters of the 1,2-isomer.

The naphthalene core is expected to be nearly planar, although minor deviations from planarity can be induced by the substituents. In 6-Methoxy-2-naphthaldehyde, the dihedral angle between the two fused rings is a mere 2.12(9)°, indicating a very slight twist.[3] A similar near-planar geometry is anticipated for the naphthalene backbone of this compound.

The bond lengths and angles within the naphthalene ring system are expected to be in good agreement with standard values for aromatic compounds. The key structural parameters to consider are the orientation of the methoxy and aldehyde groups relative to the naphthalene plane. In the 6,2-isomer, the methoxy group is tilted at an angle of 4.38(21)° and the aldehyde group at 6.33(40)° with respect to the plane of the naphthalene rings.[3] Due to the ortho positioning of the substituents in this compound, a greater degree of steric hindrance is anticipated, which may lead to more pronounced out-of-plane deviations of the methoxy and aldehyde groups.

Table 1: Predicted Bond Lengths and Angles for this compound (based on data from 6-Methoxy-2-naphthaldehyde)

| Parameter | Expected Value Range | Reference Compound Data (6-Methoxy-2-naphthaldehyde)[3] |

| C-C (aromatic) | 1.36 - 1.42 Å | 1.365(4) - 1.424(3) Å |

| C-O (methoxy) | 1.35 - 1.37 Å | 1.363(3) Å |

| O-CH3 (methoxy) | 1.42 - 1.44 Å | 1.427(3) Å |

| C-C (aldehyde) | 1.47 - 1.49 Å | 1.478(4) Å |

| C=O (aldehyde) | 1.21 - 1.23 Å | 1.217(3) Å |

| ∠ C-O-C (methoxy) | 117 - 119° | 117.8(2)° |

| ∠ C-C=O (aldehyde) | 123 - 125° | 124.1(3)° |

| ∠ O=C-H (aldehyde) | 119 - 121° | 120.0(1)° |

Conformational Analysis: The Dance of Substituents

The conformational landscape of this compound is primarily defined by the rotation of the methoxy and aldehyde groups around their respective bonds to the naphthalene ring. This rotation gives rise to different conformers with varying energies.

Computational studies on the related molecule 1-methoxynaphthalene have identified two primary low-energy conformers: a planar trans conformer, where the methyl group is directed away from the adjacent C-H bond of the naphthalene ring, and a planar cis conformer, where it is directed towards it. The trans conformer is generally found to be the more stable isomer.

For this compound, the presence of the adjacent aldehyde group introduces significant steric hindrance, which will heavily influence the preferred orientation of the methoxy group. A cis conformation, where the methyl group of the methoxy moiety is pointed towards the aldehyde group, would result in a significant steric clash. Therefore, it is highly probable that the methoxy group will predominantly adopt a trans-like conformation, with the methyl group oriented away from the aldehyde.

Similarly, the aldehyde group can exist in syn and anti conformations relative to the C1-C2 bond of the naphthalene ring. The interplay between the steric repulsion of the aldehyde's oxygen atom and the methoxy group's methyl group, and potential weak intramolecular interactions, will determine the most stable arrangement. It is plausible that the aldehyde group will also adopt a conformation that minimizes steric interactions with the bulky methoxy group.

The following diagram illustrates the potential rotational conformers and the key dihedral angles that define the conformation of this compound.

Caption: Workflow for the computational conformational analysis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the aldehyde proton, and the methoxy protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group. The aldehyde proton should appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The methoxy protons will also appear as a sharp singlet, likely in the range of 3.8 to 4.2 ppm.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 190-200 ppm. The carbon attached to the methoxy group (C1) will be shifted downfield due to the deshielding effect of the oxygen atom. The remaining aromatic carbons will appear in the typical region for naphthalenic systems (110-140 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Aldehyde) | 9.5 - 10.5 | Singlet | Downfield due to deshielding by the carbonyl group. |

| ¹H (Aromatic) | 7.0 - 8.5 | Multiplets | Complex splitting patterns due to spin-spin coupling. |

| ¹H (Methoxy) | 3.8 - 4.2 | Singlet | Sharp signal corresponding to the three equivalent protons. |

| ¹³C (Carbonyl) | 190 - 200 | Singlet | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| ¹³C (C1-O) | 150 - 160 | Singlet | Deshielded by the directly attached oxygen atom. |

| ¹³C (Aromatic) | 110 - 140 | Multiple Singlets | Chemical shifts influenced by substituent effects. |

| ¹³C (Methoxy) | 55 - 60 | Singlet | Typical chemical shift for a methoxy carbon. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1680-1715 cm⁻¹. The C-O stretching of the methoxy group will likely be observed around 1250 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H bending vibrations will appear in the fingerprint region.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 1-methoxynaphthalene. One established method is the Vilsmeier-Haack reaction.

Step-by-Step Protocol:

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

-

Formylation: Add a solution of 1-methoxynaphthalene in the same solvent to the reaction mixture dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water. Neutralize the acidic solution with a base, such as sodium hydroxide or sodium bicarbonate, until the solution is basic.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

X-ray Crystallography for Structural Determination

Obtaining a single crystal suitable for X-ray diffraction is a critical step for the definitive determination of the molecular structure in the solid state.

Caption: A generalized workflow for the determination of the crystal structure of this compound.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of electronic effects and steric hindrance between the adjacent methoxy and aldehyde groups on the naphthalene core. While a definitive crystal structure remains to be reported, analysis of related compounds and computational modeling provides a strong predictive framework for its geometry and conformational preferences. The spectroscopic data of its isomers serves as a valuable guide for its characterization. This technical guide provides a foundation for researchers and drug development professionals to understand and further investigate the properties and potential applications of this intriguing molecule.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Al-Omary, F. A. M., El-Emam, A. A., & El-Gohary, N. S. (2014). Computational and Spectral Investigation of 5,12-Dihydro-5,12-ethanonaphthacene-13-carbaldehyde. Molecules, 19(12), 20536–20550. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Naveen, S., Sridhar, M. A., Shashidhara Prasad, J., Anandalwar, S. M., & Kumar, S. A. (2006). Crystal Structure of 6-Methoxy-2-naphthaldehyde. Analytical Sciences: X-ray Structure Analysis Online, 22(8), x159-x160. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Synthesis, Crystallization, Electrochemistry and Single Crystal X-ray Analysis of a Methoxy-Substituted. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Retrieved from [Link]

-

Khan, I., Ali, A., Ovais, M., Mabkhot, Y. N., & Asiri, A. M. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Advances, 14(10), 6835-6848. [Link]

-

PubChem. (n.d.). 6-Methoxy-2-naphthaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-1-naphthaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Alpaslan, G., & Odabaşoğlu, M. (2014). Crystal structure, spectroscopic characterization and density functional studies of (E)-1-((3-methoxyphenylimino)methyl)naphthalen-2-ol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 511–520. [Link]

-

Ali, M., Jha, M., Das, S. K., & Saha, S. K. (2016). 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallographic data and parameters of the X-ray diffraction experiment. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-1-naphthaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystal Structure of 6Methoxy2-naphthaldehyde. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC Deposition Criteria for CSD and ICSD Inclusion. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]

-

Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Ramachandran, R., Dhandapani, M., & Sakthivel, P. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 6(40), 26683–26698. [Link]

-

Xu, Y.-z., Dong, X.-d., Xiang, J., Zhang, P., & Zheng, M.-m. (2014). Synthesis of 6-Methoxy-2-naphthaldehyde. Fine Chemicals, 31(9), 1161-1164. [Link]

-

ScienceOpen. (n.d.). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1‑(3-Methoxy-phenyl)-3-naphthalen-1-yl. Retrieved from [Link]

-

ResearchGate. (n.d.). Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0 0 0 1) | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hydroxy-3-methoxy-2-naphthaldehyde. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access & Deposit Crystal Structures. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Ahn, S., Lim, Y., & Koh, D. (2015). Crystal structure of 2-(2,3-dimethoxynaphthalen-1-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o933–o934. [Link]

- Google Patents. (n.d.). CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.

Sources

A Technical Guide to Quantum Chemical Calculations of 1-Methoxy-2-naphthaldehyde: Bridging Theory and Experiment

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the quantum chemical analysis of 1-Methoxy-2-naphthaldehyde. This aromatic aldehyde is a valuable intermediate in the synthesis of dyes, fluorescent compounds, and complex polycyclic molecules.[1] Its utility stems from a unique electronic architecture comprising a naphthalene core, an electron-donating methoxy group, and a reactive aldehyde group.[2] Understanding the interplay of these components is critical for predicting its reactivity and designing new applications. This document outlines a self-validating computational workflow using Density Functional Theory (DFT) to elucidate the geometric, vibrational, and electronic properties of this compound, offering a powerful predictive tool for researchers, chemists, and drug development professionals.

Introduction: The Rationale for a Computational Approach

This compound (C₁₂H₁₀O₂, MW: 186.21 g/mol ) is a versatile scaffold in organic synthesis.[1][2][3] Its extended aromatic system and reactive aldehyde functionality make it a prime candidate for creating novel materials and bioactive molecules.[1] While experimental techniques provide essential data, they often yield a static picture of the molecule. Quantum chemical calculations, however, allow us to probe the fundamental electronic structure that dictates its physical and chemical behavior.

By employing computational methods, we can:

-

Predict Ground-State Geometry: Determine the most stable three-dimensional conformation, including bond lengths and angles, with high accuracy.

-

Simulate Spectroscopic Signatures: Calculate theoretical IR, Raman, NMR, and UV-Vis spectra to aid in the interpretation of experimental data and confirm structural assignments.

-

Map Electronic Reactivity: Visualize the molecule's electronic landscape to predict sites susceptible to nucleophilic or electrophilic attack.

-

Analyze Frontier Molecular Orbitals: Understand the molecule's electron-donating and -accepting capabilities, which are crucial for predicting its role in chemical reactions and its photophysical properties.[4]

This guide focuses on Density Functional Theory (DFT), a method that offers an exceptional balance of computational cost and accuracy for molecules of this size, making it the workhorse of modern computational chemistry.[5][6]

Part 1: Theoretical Foundation & Computational Strategy

The success of any quantum chemical calculation hinges on the judicious selection of the theoretical method. Our strategy is built on a framework proven to be robust for aromatic organic compounds.

Causality of Method Selection: Why DFT/B3LYP/6-311++G(d,p)?

For the analysis of this compound, we select the B3LYP functional combined with the 6-311++G(d,p) basis set . This choice is not arbitrary; it is a self-validating system grounded in established performance:

-

Density Functional Theory (DFT): DFT methods are chosen over more computationally expensive wave function-based methods because they provide highly accurate results for the geometric and electronic properties of medium-sized organic molecules at a fraction of the computational cost.[7][8][9]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of conjugated systems like naphthalene. It has a long track record of providing reliable geometries and vibrational frequencies for a wide range of organic molecules.[10][11][12]

-

6-311++G(d,p) Basis Set: This Pople-style basis set provides the necessary flexibility to accurately model the molecule:

-

Triple-Zeta Valence (6-311): It uses three functions to describe each valence atomic orbital, allowing for greater flexibility in representing electron distribution.

-

Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for describing the behavior of electrons far from the nucleus, which is important for the lone pairs on the oxygen atoms and the π-system of the naphthalene ring.

-

Polarization Functions (d,p): The (d,p) adds d-functions to heavy atoms and p-functions to hydrogen atoms. These functions allow orbitals to change shape (polarize), which is essential for accurately modeling chemical bonds and intermolecular interactions.[7][10][12]

-

This combination represents a "gold standard" for achieving results that are highly comparable to experimental data for molecules of this class.[7][8]

Computational Workflow Overview

The logical progression of calculations is essential for a valid theoretical study. Each step builds upon the previous one, ensuring the final data is derived from a physically meaningful molecular state.

Caption: Computational workflow for this compound.

Part 2: The Computational Protocol: A Step-by-Step Guide

The following protocols are designed for execution in a quantum chemistry software package like Gaussian.

Step 1: Molecular Structure Preparation

-

Obtain Initial Coordinates: Build the 3D structure of this compound using a molecular editor (e.g., GaussView, ChemDraw). Alternatively, retrieve the structure from a chemical database like PubChem.

-

Pre-optimization (Optional but Recommended): Perform an initial, low-level optimization using a molecular mechanics force field (e.g., UFF) or a semi-empirical method to obtain a reasonable starting geometry. This step can significantly reduce the number of steps required for the higher-level DFT optimization.[13]

Step 2: Geometry Optimization

-

Objective: To find the lowest energy conformation of the molecule on the potential energy surface.[14][15]

-

Protocol:

-

Set up the calculation using the optimized coordinates from Step 1.

-

Keyword Line: #p opt B3LYP/6-311++G(d,p) scrf=(pcm,solvent=generic)

-

Explanation:

-

opt: Requests a geometry optimization.

-

B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.

-

scrf=(pcm,solvent=generic): (Optional) Includes a solvent model like the Polarizable Continuum Model (PCM) if properties in solution are desired. Replace 'generic' with a specific solvent (e.g., methanol). For gas-phase calculations, this keyword is omitted.

-

-

Step 3: Vibrational Frequency Analysis

-

Objective: To confirm the optimized structure is a true energy minimum and to predict the IR/Raman spectra.[14][16]

-

Protocol:

-

Use the optimized geometry from the output of Step 2.

-

Keyword Line: #p freq B3LYP/6-311++G(d,p) scrf=(pcm,solvent=generic)

-

Validation Check: A true minimum on the potential energy surface will have zero imaginary frequencies.[17] If any imaginary frequencies are found, the structure is a transition state, not a minimum, and requires further optimization.

-

Step 4: Electronic Property Analysis

-